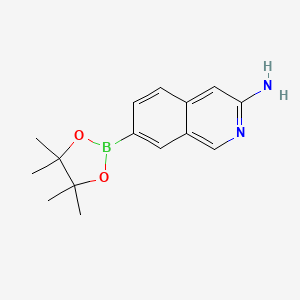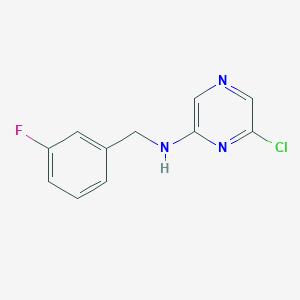
2-(3-Fluorobenzylamino)-6-chloropyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorobenzylamino)-6-chloropyrazine is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorobenzylamino)-6-chloropyrazine typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to yield the corresponding acyl chloride. This intermediate is then treated with 3-fluorobenzylamine to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(3-Fluorobenzylamino)-6-chloropyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrazine derivatives.
科学研究应用
2-(3-Fluorobenzylamino)-6-chloropyrazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent due to its structural similarity to pyrazinamide, a first-line drug for tuberculosis treatment.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new pharmaceuticals.
Biological Studies: The compound’s biological activity is investigated to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 2-(3-Fluorobenzylamino)-6-chloropyrazine involves its interaction with specific molecular targets in biological systems. The compound may inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt the synthesis of vital cellular components .
相似化合物的比较
Similar Compounds
Pyrazinamide: A first-line antitubercular drug with a similar pyrazine core structure.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazine derivative with antitubercular activity.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Known for its activity against Mycobacterium tuberculosis.
Uniqueness
2-(3-Fluorobenzylamino)-6-chloropyrazine is unique due to the presence of both chlorine and fluorine substituents, which can enhance its biological activity and chemical stability. These substituents may also influence the compound’s pharmacokinetic properties, making it a promising candidate for further drug development.
属性
分子式 |
C11H9ClFN3 |
|---|---|
分子量 |
237.66 g/mol |
IUPAC 名称 |
6-chloro-N-[(3-fluorophenyl)methyl]pyrazin-2-amine |
InChI |
InChI=1S/C11H9ClFN3/c12-10-6-14-7-11(16-10)15-5-8-2-1-3-9(13)4-8/h1-4,6-7H,5H2,(H,15,16) |
InChI 键 |
NZLVVWLQPPBOBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)CNC2=CN=CC(=N2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
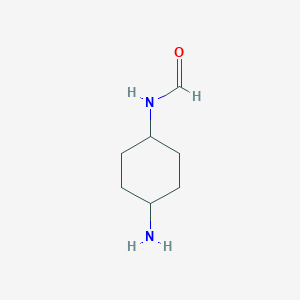
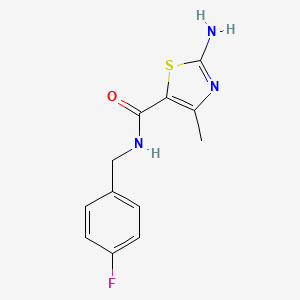
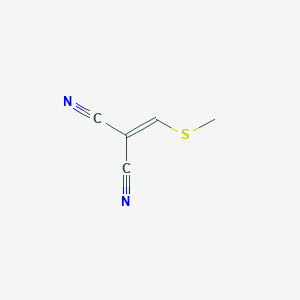
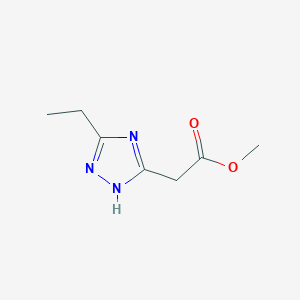
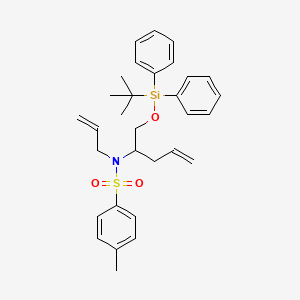
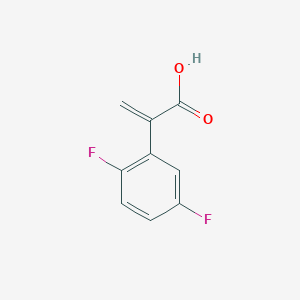
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B8469235.png)
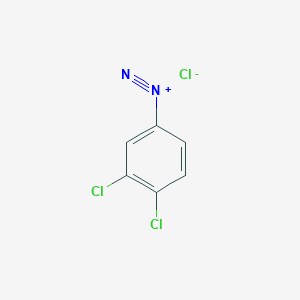

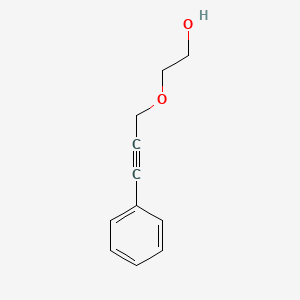
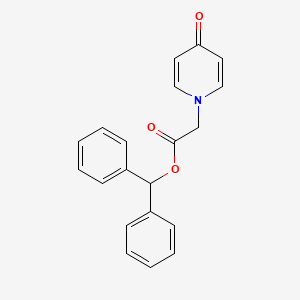
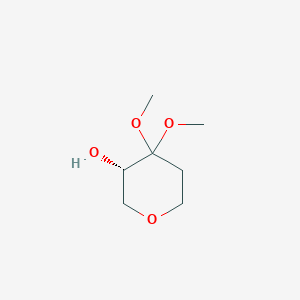
![2-hydroxy-8,8-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B8469277.png)
